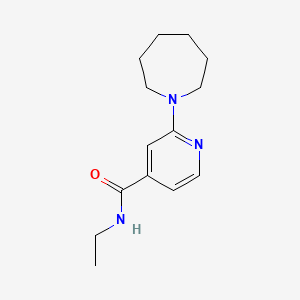
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride, also known as THIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIQ is a synthetic compound that belongs to the class of isoquinoline derivatives.
Applications De Recherche Scientifique
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is not fully understood. However, it is believed that N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride acts by modulating various signaling pathways in the body. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to protect cells from oxidative damage by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is also stable under various experimental conditions, making it suitable for a wide range of experiments. However, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has some limitations for lab experiments. It is a hydrophilic compound that may not easily penetrate cell membranes, limiting its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride. One area of research is the development of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride. Additionally, research can be conducted to optimize the synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride and to improve its effectiveness in lab experiments.
Conclusion
In conclusion, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride can be easily synthesized in large quantities with high purity, making it suitable for a wide range of lab experiments. Future research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride can lead to the development of new drugs for the treatment of various diseases and the elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride involves the reaction of furan-2-carboxylic acid with tetrahydroisoquinoline in the presence of a catalyst. The reaction occurs under mild conditions and yields N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride as a hydrochloride salt. The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Propriétés
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(13-2-1-7-18-13)16-12-4-3-10-5-6-15-9-11(10)8-12;/h1-4,7-8,15H,5-6,9H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNEJNNSXTMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)


![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629401.png)


![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)

